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Abstract

Ac-Leu-Leu-Norleucinol, commonly known as ALLN or Calpain Inhibitor I, is a potent, cell-
permeable, and reversible tripeptide aldehyde inhibitor of a range of cysteine proteases.[1][2]
Its primary targets include calpains | and I, cathepsins B and L, and the 20S proteasome.[1][3]
[4][5] By inhibiting these key enzymes, ALLN interferes with critical cellular processes such as
the ubiquitin-proteasome pathway, apoptosis, cell cycle progression, and inflammatory
signaling.[1][4][6] This guide provides a comprehensive overview of the chemical structure,
physicochemical properties, biological activity, and mechanisms of action of Ac-Leu-Leu-
Norleucinol, supported by detailed experimental protocols and pathway diagrams to facilitate
its application in research and drug development.

Chemical Structure and Properties

Ac-Leu-Leu-Norleucinol is a tripeptide composed of N-acetylleucine, leucine, and a
norleucinal residue.[7] The aldehyde group on the C-terminal norleucinal is crucial for its
inhibitory activity. The molecule adopts an extended conformation in its crystalline state.[2]

Table 1: Chemical and Physical Properties of Ac-Leu-Leu-Norleucinol
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Biological Activity and Mechanism of Action

ALLN exhibits a broad spectrum of biological activities primarily through its inhibition of cysteine
proteases and the proteasome. This inhibition affects numerous downstream cellular pathways.

Enzyme Inhibition
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ALLN is a potent reversible inhibitor of several key proteases. The aldehyde functional group
readily undergoes nucleophilic attack by the active site cysteine or threonine residues of its
target enzymes.[4] In the case of the proteasome, it forms a reversible hemiacetal with the N-
terminal threonine of the 35 subunit, inhibiting its chymotrypsin-like activity.[1]

Table 2: Quantitative Inhibitory Activity of Ac-Leu-Leu-Norleucinol

Target Enzyme Inhibition Constant (Ki) Reference(s)
Calpain | 190 nM [L1[31[41[5]
Calpain Il 220 nM [L1[31[41[5]
Cathepsin B 150 nM [L1(3]14105]
Cathepsin L 500 pM [L1[31[41[5]
Proteasome (20S) 6 UM [1][4][5]

Key Signhaling Pathways Affected

One of the most well-characterized effects of ALLN is the inhibition of the NF-kB (Nuclear
Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-
KB is sequestered in the cytoplasm by an inhibitory protein called IkBa. Upon receiving a
stimulus (e.g., from cytokines like TNF-a), the IkB kinase (IKK) complex phosphorylates IkBa,
targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The
degradation of IkBa frees NF-kB, allowing it to translocate to the nucleus and activate the
transcription of pro-inflammatory and survival genes. ALLN blocks this pathway by inhibiting the
proteasomal degradation of phosphorylated IkBa, thereby preventing NF-kB activation.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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